molecular formula C9H6NaO6 B3269581 1,2,4-Benzenetricarboxylic acid, sodium salt (1:) CAS No. 51305-33-0

1,2,4-Benzenetricarboxylic acid, sodium salt (1:)

Cat. No.: B3269581
CAS No.: 51305-33-0
M. Wt: 233.13 g/mol
InChI Key: ZIFYHMILMRLGBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,4-Benzenetricarboxylic acid, sodium salt (1:) is a sodium salt derivative of 1,2,4-Benzenetricarboxylic acid, also known as trimellitic acid. This compound is characterized by the presence of three carboxyl groups attached to a benzene ring, making it a tricarboxylic acid. It is commonly used in various industrial applications due to its unique chemical properties.

Preparation Methods

1,2,4-Benzenetricarboxylic acid, sodium salt can be synthesized through several methods. One common method involves the oxidation of 1,2,4-trimethylbenzene using oxidizing agents such as nitric acid or potassium permanganate. The reaction conditions typically include elevated temperatures and pressures to facilitate the oxidation process. The resulting 1,2,4-Benzenetricarboxylic acid is then neutralized with sodium hydroxide to form the sodium salt .

Chemical Reactions Analysis

1,2,4-Benzenetricarboxylic acid, sodium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex derivatives.

    Reduction: Reduction reactions can convert the carboxyl groups into alcohols or other functional groups.

    Substitution: The carboxyl groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.

Scientific Research Applications

1,2,4-Benzenetricarboxylic acid, sodium salt has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,2,4-Benzenetricarboxylic acid, sodium salt involves its ability to interact with various molecular targets. The carboxyl groups can form hydrogen bonds and ionic interactions with other molecules, influencing their chemical behavior. These interactions can affect the compound’s solubility, reactivity, and overall stability .

Comparison with Similar Compounds

1,2,4-Benzenetricarboxylic acid, sodium salt can be compared with other similar compounds such as:

These comparisons highlight the unique properties of 1,2,4-Benzenetricarboxylic acid, sodium salt, making it valuable for specific industrial and research applications.

Properties

InChI

InChI=1S/C9H6O6.Na/c10-7(11)4-1-2-5(8(12)13)6(3-4)9(14)15;/h1-3H,(H,10,11)(H,12,13)(H,14,15);
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIFYHMILMRLGBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)C(=O)O)C(=O)O.[Na]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6NaO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51305-33-0
Record name 1,2,4-Benzenetricarboxylic acid, sodium salt (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51305-33-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,4-Benzenetricarboxylic acid, sodium salt (1:)
Reactant of Route 2
1,2,4-Benzenetricarboxylic acid, sodium salt (1:)
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1,2,4-Benzenetricarboxylic acid, sodium salt (1:)
Reactant of Route 4
Reactant of Route 4
1,2,4-Benzenetricarboxylic acid, sodium salt (1:)
Reactant of Route 5
Reactant of Route 5
1,2,4-Benzenetricarboxylic acid, sodium salt (1:)
Reactant of Route 6
Reactant of Route 6
1,2,4-Benzenetricarboxylic acid, sodium salt (1:)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.